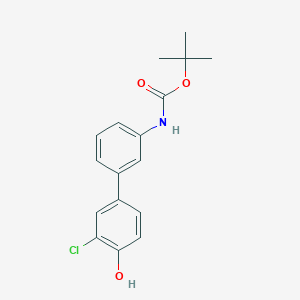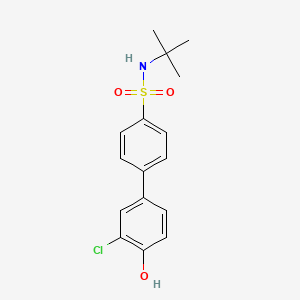
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSCP) is an organic compound used as a reagent in organic synthesis. It is a derivative of phenol and is widely used in the pharmaceutical, agricultural, and food industries. 5-BSCP is commonly used in the synthesis of various organic compounds, such as drugs, agricultural chemicals, and food additives. The compound is also used in the production of dyes and other chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to involve the formation of a sulfonium ion intermediate. This intermediate then undergoes a substitution reaction with the 2-chlorophenol, resulting in the formation of the desired product, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects. It is important to note that 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its low cost and ease of use. The compound is widely available and can be easily synthesized in a laboratory setting. Furthermore, the compound is non-toxic and does not cause any adverse effects. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its limited solubility in water. As a result, it is important to use an appropriate solvent to ensure that the compound is properly dissolved.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new drugs and other organic compounds. Finally, the compound could be used in the development of new dyes and other chemicals.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through the reaction of 4-t-butylsulfonylphenol and 2-chlorophenol in an aqueous medium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds at a temperature of 50-80°C, and the reaction time is typically 2-6 hours. The reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in a 95% yield.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and agricultural chemicals. It has also been used as a catalyst in the synthesis of dyes and other chemicals. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in the study of enzyme catalysis and in the synthesis of bioactive compounds.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDHVVZUOMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

